3-Amino-1,1,3-trimethylguanidine hydroiodide
Description
3-Amino-1,1,3-trimethylguanidine hydroiodide is a chemical compound with the molecular formula C4H13IN4. It is a derivative of guanidine, characterized by the presence of an amino group and three methyl groups attached to the guanidine core, along with a hydroiodide counterion .
Properties
IUPAC Name |
1-amino-1,3,3-trimethylguanidine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N4.HI/c1-7(2)4(5)8(3)6;/h5H,6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJVCZKKXRQJMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)N(C)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Amino-1,1,3-trimethylguanidine hydroiodide typically involves the reaction of 1,1,3-trimethylguanidine with iodine or hydroiodic acid. The reaction conditions often require a controlled environment to ensure the correct stoichiometry and purity of the final product . Industrial production methods may involve large-scale reactions in reactors with precise temperature and pressure controls to optimize yield and minimize impurities .
Chemical Reactions Analysis
3-Amino-1,1,3-trimethylguanidine hydroiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: The compound can be reduced to form simpler guanidine derivatives.
Substitution: It can participate in substitution reactions where the amino or methyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents.
Scientific Research Applications
3-Amino-1,1,3-trimethylguanidine hydroiodide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1,1,3-trimethylguanidine hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Amino-1,1,3-trimethylguanidine hydroiodide can be compared with other guanidine derivatives, such as:
1,1,3,3-Tetramethylguanidine: Known for its use as a strong base in organic synthesis.
1,1-Dimethylguanidine: Used in various chemical reactions and as an intermediate in pharmaceutical synthesis.
1,3-Dimethylguanidine: Another derivative with applications in organic synthesis and material science. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
3-Amino-1,1,3-trimethylguanidine hydroiodide (CAS Number: 1803611-28-0) is a guanidine derivative that has garnered interest in various fields due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, toxicity profiles, and therapeutic applications.
- Molecular Formula : CHIN
- Molecular Weight : 244.08 g/mol
- IUPAC Name : 1-amino-1,3,3-trimethylguanidine; hydroiodide
- InChI Key : XOJVCZKKXRQJMD-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. Research indicates that it may influence pathways related to cellular signaling and metabolic processes .
2. Toxicity Profiles
A comprehensive evaluation of guanidine derivatives has revealed varying toxicity levels. In particular, studies on related compounds like Dodecylguanidine Hydrochloride (DGH) demonstrated significant pulmonary toxicity upon inhalation exposure. The observed cytotoxicity was linked to increased levels of inflammatory cytokines and necrosis in lung tissues . While specific toxicity data for this compound is sparse, caution is warranted given the toxicological profiles of related compounds.
3. Neuroprotective Effects
Some guanidine derivatives have been investigated for their neuroprotective properties. For example, they may enhance nitric oxide synthesis or modulate neurotransmitter levels in neuronal cultures . This suggests a potential application for this compound in neurodegenerative diseases.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other guanidine derivatives:
| Compound Name | Biological Activity | Toxicity Level |
|---|---|---|
| 1,1-Dimethylguanidine | Moderate cytotoxicity | Low |
| Dodecylguanidine Hydrochloride (DGH) | High cytotoxicity; pulmonary toxicity | High |
| 1,1,3-Tetramethylguanidine | Used as a strong base; low bioactivity | Low |
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of DGH on A549 lung cancer cells. The results indicated an IC value of approximately 0.39 μg/mL, demonstrating significant cytotoxicity compared to other tested compounds . While direct studies on this compound are needed to establish similar profiles, this case highlights the potential for significant biological activity within this chemical class.
Case Study 2: In Vivo Toxicity Studies
In an acute inhalation study involving rats exposed to DGH at various concentrations (8.6 mg/m³ to 68 mg/m³), researchers noted a concentration-dependent increase in inflammatory markers and histopathological changes in lung tissues . This emphasizes the importance of thorough toxicity evaluations for compounds like this compound before clinical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
